

Application Notes and Protocols for Antibody Conjugation with Stilbene Isothiocyanate Dyes

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Compound of Interest

Compound Name: Benzenamine, 4-(2-(4-
isothiocyanatophenyl)ethenyl)-
N,N-dimethyl-

Cat. No.: B102529

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Introduction

This document provides detailed application notes and protocols for the conjugation of antibodies with isothiocyanate-functionalized stilbene derivatives. Due to the limited availability of specific data for 4-[2-(4-Isothiocyanatophenyl)ethenyl]-N,N-dimethylaniline, this guide will utilize a structurally related and commercially available stilbene isothiocyanate, 4,4'-Diisothiocyanatostilbene-2,2'-disulfonic acid (DIDS), as an exemplary reagent. The principles and procedures outlined herein are broadly applicable to other stilbene-based isothiocyanate dyes and can be adapted by researchers for their specific applications.

Stilbene derivatives are known for their fluorescent properties, making them valuable tools for labeling biomolecules. The isothiocyanate group ($-N=C=S$) is a highly reactive functional group that forms a stable covalent thiourea bond with primary amine groups (e.g., the ϵ -amino group of lysine residues) on proteins, such as antibodies.^[1] This covalent linkage ensures the stable attachment of the fluorescent dye to the antibody, enabling its use in a variety of research and diagnostic applications.

Antibody conjugates with fluorescent dyes are indispensable in modern biological research and drug development.^[2] They are routinely used in techniques such as flow cytometry, immunofluorescence microscopy, and enzyme-linked immunosorbent assays (ELISA) to detect and quantify specific antigens.^{[1][3]}

Reagent Information: 4,4'-Diisothiocyanatostilbene-2,2'-disulfonic acid (DIDS)

DIDS is a well-characterized stilbene derivative containing two isothiocyanate groups, making it a bifunctional crosslinking agent.^[4] While it is widely known as an inhibitor of anion exchange channels, its stilbene core also imparts fluorescent properties. The disulfonic acid groups enhance its water solubility, which is advantageous for bioconjugation reactions in aqueous buffers.

Table 1: Properties of 4,4'-Diisothiocyanatostilbene-2,2'-disulfonic acid (DIDS)

Property	Value	Reference
Alternate Names	DIDS; Disodium 4,4'-diisothiocyanatostilbene-2,2'-disulfonate	^[4]
CAS Number	53005-05-3	^[5]
Molecular Formula	C ₁₆ H ₁₀ N ₂ O ₆ S ₄	^[5]
Molar Mass	454.50 g/mol	^[5]
Reactive Group	Isothiocyanate (-N=C=S)	
Target Functional Group	Primary Amines (-NH ₂)	^[1]

Experimental Protocols

Protocol 1: Antibody Conjugation with DIDS

This protocol describes a general method for labeling antibodies with DIDS. The optimal dye-to-antibody ratio should be determined empirically for each specific antibody and application.

Materials:

- Purified antibody (1-2 mg/mL in a buffer free of primary amines, e.g., Phosphate Buffered Saline, PBS)

- 4,4'-Diisothiocyanatostilbene-2,2'-disulfonic acid (DIDS)
- Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)
- 0.1 M Carbonate-Bicarbonate buffer (pH 9.0-9.5)
- Size-exclusion chromatography column (e.g., Sephadex G-25) or dialysis tubing (MWCO 10-14 kDa)
- Phosphate Buffered Saline (PBS), pH 7.4

Procedure:

- Antibody Preparation:
 - Dialyze the purified antibody against 0.1 M Carbonate-Bicarbonate buffer (pH 9.0-9.5) overnight at 4°C to raise the pH and remove any amine-containing buffers.
 - Determine the antibody concentration by measuring the absorbance at 280 nm (A₂₈₀). For a typical IgG, an extinction coefficient of 1.4 for a 1 mg/mL solution can be used.
- Dye Preparation:
 - Immediately before use, dissolve DIDS in anhydrous DMF or DMSO to a final concentration of 1-10 mg/mL. Protect the solution from light.
- Conjugation Reaction:
 - Calculate the required volume of the DIDS solution to achieve the desired molar dye-to-antibody ratio. A starting point of a 10:1 to 20:1 molar excess of dye to antibody is recommended.
 - Slowly add the DIDS solution to the antibody solution while gently stirring.
 - Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
- Purification of the Conjugate:

- Remove the unreacted dye and byproducts by passing the reaction mixture through a size-exclusion chromatography column pre-equilibrated with PBS (pH 7.4).
- Alternatively, dialyze the conjugate against PBS (pH 7.4) at 4°C with several buffer changes until no free dye is detected in the dialysis buffer.
- Characterization of the Conjugate:
 - Determine the concentration of the conjugated antibody and the degree of labeling (DOL).

Table 2: Recommended Starting Parameters for Antibody Conjugation

Parameter	Recommended Value
Antibody Concentration	1-2 mg/mL
Reaction Buffer	0.1 M Carbonate-Bicarbonate, pH 9.0-9.5
Dye Solvent	Anhydrous DMF or DMSO
Molar Dye:Antibody Ratio	10:1 to 20:1
Reaction Time	1-2 hours
Reaction Temperature	Room Temperature

Protocol 2: Determination of the Degree of Labeling (DOL)

The DOL represents the average number of dye molecules conjugated to each antibody molecule.

Procedure:

- Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the maximum absorbance wavelength of the stilbene dye (approximately 340-350 nm for stilbene derivatives, though this should be determined experimentally for the specific conjugate).
- Calculate the concentration of the antibody using the following formula:

$$\text{Antibody Concentration (M)} = [A_{280} - (A_{\text{dye}} \times \text{CF})] / \epsilon_{\text{antibody}}$$

- A_{280} : Absorbance of the conjugate at 280 nm.
- A_{dye} : Absorbance of the conjugate at the dye's maximum absorbance wavelength.
- CF: Correction factor (A_{280} of the free dye / A_{max} of the free dye).
- $\epsilon_{\text{antibody}}$: Molar extinction coefficient of the antibody at 280 nm (e.g., $\sim 210,000 \text{ M}^{-1}\text{cm}^{-1}$ for a typical IgG).
- Calculate the concentration of the dye using the following formula:

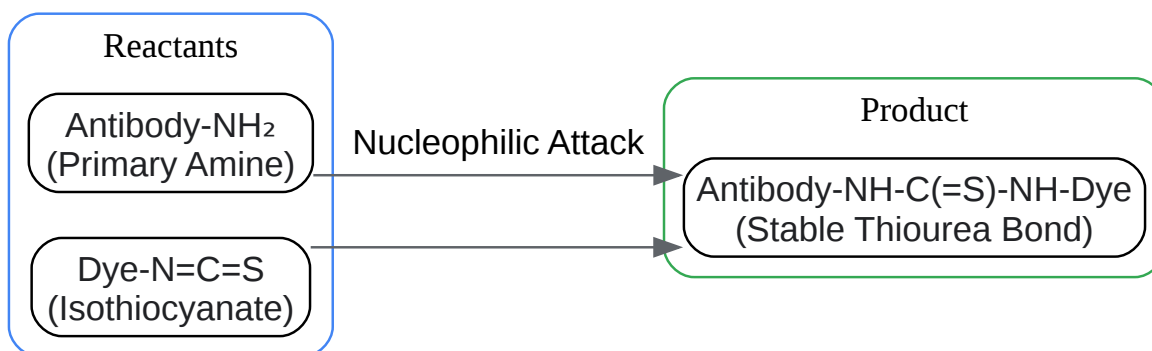
$$\text{Dye Concentration (M)} = A_{\text{dye}} / \epsilon_{\text{dye}}$$

- ϵ_{dye} : Molar extinction coefficient of the dye at its maximum absorbance wavelength.
- Calculate the DOL:

$$\text{DOL} = \text{Dye Concentration (M)} / \text{Antibody Concentration (M)}$$

An optimal DOL for most applications is typically between 2 and 10.

Visualizations



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